molecular formula C11H12ClNO2 B7826469 (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B7826469
M. Wt: 225.67 g/mol
InChI Key: HVRGJVQUOZZZAS-AATRIKPKSA-N
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Description

This compound, a chalcone derivative, features a conjugated enone system (C=O and C=C bonds) with a 5-chloro-2-hydroxyphenyl group at the ketone position and a dimethylamino-substituted phenyl ring at the α,β-unsaturated carbonyl position. Its structure is optimized for electronic delocalization, making it relevant for nonlinear optical (NLO) applications, biological activity, and supramolecular interactions . Key properties include a melting point of 161–163 °C, a synthesis yield of 81.74%, and spectral confirmation via ¹H-NMR (δ 13.16 ppm for the hydroxyl proton) and ESI-MS (m/z 295 [M+1]) . It has been utilized as a precursor in synthesizing chromone derivatives (e.g., 4ha) and exhibits inhibitory activity against cysteine proteases .

Properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-13(2)6-5-11(15)9-7-8(12)3-4-10(9)14/h3-7,14H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRGJVQUOZZZAS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities due to its unique chemical structure. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H16_{16}ClNO2_2
  • Molecular Weight : 301.77 g/mol
  • CAS Number : 15934-77-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It has been shown to modulate the activity of certain receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Induction of Apoptosis : Studies indicate that this chalcone derivative can induce programmed cell death in cancer cells, making it a potential candidate for cancer therapy.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Several studies have evaluated the anticancer properties of chalcone derivatives, including this compound:

  • Case Study : A study conducted on various cancer cell lines indicated that the compound significantly reduced cell viability in breast and colon cancer cells, with IC50_{50} values ranging from 10 to 30 µM. The mechanism involved the induction of apoptosis through caspase activation .

Antioxidant Activity

Chalcones are known for their antioxidant properties. The presence of hydroxyl and chloro groups in this compound enhances its ability to scavenge free radicals:

Assay TypeResult
DPPH Radical ScavengingIC50_{50} = 15 µM
ABTS Radical ScavengingIC50_{50} = 12 µM

These results indicate that this compound can effectively neutralize oxidative stress, which is crucial in preventing cellular damage .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chalcone derivatives:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50_{50})
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one0.005 mg/mL20 µM
(E)-1-(5-methoxy-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one0.010 mg/mL25 µM

This comparison highlights the enhanced activity due to the presence of specific substituents like chloro and hydroxy groups .

Scientific Research Applications

Basic Information

  • Molecular Formula : C11H12ClNO2
  • Molecular Weight : 225.67 g/mol
  • CAS Number : 73220-32-3
  • Structure : The compound features a chalcone structure characterized by a 1,3-diaryl-2-propen-1-one backbone with specific substitutions that enhance its biological activity.

Physical Properties

PropertyValue
Boiling PointPredicted at 353.9 ± 42.0 °C
DensityNot specified
SolubilityVaries based on solvent

Antifungal Activity

Chalcones have been recognized for their broad-spectrum antifungal properties. Studies indicate that (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one exhibits significant antifungal activity against various strains of fungi, including Candida albicans. The compound's efficacy can be attributed to its ability to disrupt fungal cell membranes and inhibit growth through various biochemical pathways .

Anti-inflammatory Properties

Research has shown that chalcone derivatives possess anti-inflammatory effects. The presence of hydroxyl and halogen substituents in this compound enhances its ability to modulate inflammatory responses. This compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various biological models .

Anticancer Potential

Chalcones have also been studied for their anticancer properties. Preliminary investigations suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound's structure allows it to interact with key cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Study 1: Antifungal Efficacy

A study published in the Indian Journal of Heterocyclic Chemistry explored the antifungal activity of several chalcone derivatives, including this compound. The compound demonstrated an IC50 value ranging from 8.1 to 43.8 µM against Candida albicans, indicating promising antifungal potential compared to other tested compounds .

Case Study 2: Anti-inflammatory Mechanisms

In another study investigating the anti-inflammatory properties of chalcones, this compound was shown to inhibit the expression of cyclooxygenase enzymes (COX) involved in inflammatory processes. This inhibition suggests that the compound may serve as a lead for developing new anti-inflammatory drugs targeting COX pathways .

Case Study 3: Anticancer Activity

Research published in Molecules highlighted the anticancer effects of various chalcone derivatives, including the target compound. The study found that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, supporting its potential as an effective anticancer agent .

Chemical Reactions Analysis

Electrochemical C(sp³)-H Bond Functionalization

This compound undergoes electrochemical-induced solvent-tuned selective C(sp³)-H bond activation, enabling diverse functionalization. Key findings include:

Reaction Conditions

  • Electrolyte: Sodium bisulfite (NaHSO₃)

  • Solvent: DMSO

  • Catalyst: None (direct electrochemical activation)

  • Substrate: (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Products and Yields

ProductFunctionalization TypeYield (%)Reference
3ha Alkylation83%

Mechanistic Insights
The reaction proceeds via radical intermediates stabilized by the electron-withdrawing carbonyl group and electron-donating dimethylamino substituent. The 5-chloro group enhances electrophilicity at the α-position, facilitating selective C(sp³)-H bond cleavage .

Visible-Light-Induced Radical Cascade Reactions

Though studies primarily focus on non-chloro analogs (e.g., (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one), analogous reactivity is expected for the 5-chloro derivative .

CF₂ Radical Addition-Cyclization

Reaction Setup

  • Substrate: this compound

  • Reagent: Ethyl bromodifluoroacetate

  • Catalyst: Ru(bpy)₃Cl₂ (1 mol%)

  • Light Source: 45 W LED

  • Base: NaHSO₃ (1.5 equiv)

Key Outcomes

ParameterValue/ResultReference
Product 3-CF₂-containing chromone
Yield 60–81%
Byproducts Self-ring-closure products (traces)

Mechanism

  • Radical Generation: Ru(bpy)₃²⁺* oxidizes Et₃N, generating [Ru(bpy)₃]⁺, which transfers an electron to ethyl bromodifluoroacetate, producing a CF₂ radical.

  • Radical Addition: The CF₂ radical adds to the α-position of the enaminone.

  • Cyclization: Intramolecular attack by the phenolic hydroxyl group forms the chromone core .

Stability and Competing Pathways

The compound’s stability under varying conditions influences its reactivity:

Competing Self-Ring-Closure

In the absence of CF₂ radical sources, the enaminone undergoes self-cyclization to form 4H-chromen-4-one derivatives:

Conditions

  • Catalyst: Ru(bpy)₃Cl₂

  • Light: Visible light

  • Base: Et₃N

Outcome

ProductYield (%)Reference
4H-chromen-4-one16%

Substituent Effects on Reactivity

The 5-chloro substituent impacts electronic and steric properties:

Substituent PositionReactivity TrendExample Yield (%)Reference
5-Chloro (para) Enhanced electrophilicity83% (electrochemical)
2-Hydroxy (ortho) Facilitates cyclization81% (CF₂ addition)

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcone derivatives share a common enaminone scaffold but differ in substituents, which critically influence their electronic and steric properties:

Compound Name Substituents (R₁, R₂) Key Structural Features References
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Target) R₁: 5-Cl-2-OH; R₂: N(CH₃)₂ Electron-withdrawing Cl and H-bonding OH enhance polarity and intermolecular interactions.
(E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one R₁: 2-OH; R₂: N(CH₃)₂ Lacks Cl; reduced electron-withdrawing effects but retains H-bonding via OH. DFT studies show high NLO activity (β = 1.3×10⁻³⁰ esu).
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one R₁: 4-Br; R₂: N(CH₃)₂ Br substituent increases polarizability; higher dipole moment (6.2 D) and hyperpolarizability (β = 2.1×10⁻³⁰ esu) vs. urea.
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one R₁: 2-OH; R₂: 4-F Fluorine’s electronegativity enhances dipole moment but reduces NLO activity compared to dimethylamino derivatives.

Key Observations :

  • Electron-Donating Groups: The dimethylamino group (N(CH₃)₂) in the target compound and analogs enhances NLO properties by increasing charge transfer efficiency .
  • Electron-Withdrawing Groups: The 5-Cl substituent in the target compound improves stability and intermolecular interactions (e.g., H-bonding, halogen bonding) compared to non-halogenated analogs .
Physical Properties
Property Target Compound (E)-1-(2-Hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (E)-1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Melting Point (°C) 161–163 152–154 141–145
λₘₐₓ (UV-Vis) 370 nm (in CHCl₃) 365 nm (in CHCl₃) 382 nm (in DMF)
Dipole Moment (D) Not reported 4.8 (DFT-calculated) 6.2 (experimental)

Analysis : The 5-Cl substituent increases melting point due to enhanced intermolecular forces (e.g., Cl···π interactions) . Bromine analogs exhibit lower melting points but higher polarizability .

Nonlinear Optical (NLO) Properties
  • Target Compound: Not directly reported, but dimethylamino-chalcones generally exhibit β values >1×10⁻³⁰ esu .
  • Key Analogs: (E)-1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: β = 2.1×10⁻³⁰ esu (vs. urea β = 0.3×10⁻³⁰ esu) . (E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: β = 1.3×10⁻³⁰ esu (DFT-calculated) . Mechanism: Conjugated π-systems and electron-donating groups (N(CH₃)₂) synergistically enhance hyperpolarizability .

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation involves the base-catalyzed reaction between a ketone and an aldehyde to form α,β-unsaturated carbonyl compounds. For this target molecule, 1-(5-chloro-2-hydroxyphenyl)ethan-1-one reacts with 1,1-dimethoxy-N,N-dimethylmethanamine under basic conditions. The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the (E)-configured product.

Standard Procedure

A representative protocol involves:

  • Dissolving 5.0 mmol of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one and 7.0 mmol of 1,1-dimethoxy-N,N-dimethylmethanamine in ethanol.

  • Adding aqueous NaOH (40 mmol) and refluxing at 80°C for 6–8 hours.

  • Acidifying the mixture with 0.1 M HCl, extracting with chloroform, and recrystallizing the product.

Table 1: Traditional Synthesis Parameters

ParameterValueSource
CatalystNaOH (40 mmol)
SolventEthanol
Temperature80°C (reflux)
Reaction Time6–8 hours
Yield86–93%
Melting Point189°C

The reaction’s regioselectivity arises from the stabilization of the enolate intermediate by the electron-donating dimethylamino group, favoring (E)-isomer formation.

Solvent-Free Grinding Technique

Green Chemistry Approach

To minimize solvent waste, a mechanochemical grinding method has been developed. This technique employs solid-state reactions between 1-(5-chloro-2-hydroxyphenyl)ethan-1-one and 4-dimethylaminobenzaldehyde in the presence of NaOH, achieving completion in 15 minutes.

Optimized Protocol

  • Grind 5 mmol ketone and 40 mmol NaOH in a mortar for 10 minutes.

  • Add 5 mmol aldehyde and grind for an additional 15 minutes.

  • Acidify the paste with 0.1 M HCl, extract with chloroform, and purify via recrystallization.

Table 2: Grinding Method Performance

MetricValueSource
CatalystNaOH (40 mmol)
SolventNone
Reaction Time15 minutes
Yield46.32%
Purity (FTIR)C=O peak at 1660 cm⁻¹

The shortened reaction time and absence of organic solvents reduce environmental impact, though yields are moderately lower than traditional methods.

Electrochemical Synthesis

Emerging Methodology

Recent advances utilize electrochemical activation to enhance reaction efficiency. Anodic oxidation generates reactive intermediates, enabling C(sp³)-H bond functionalization under mild conditions.

Experimental Setup

  • Dissolve substrates in acetonitrile with 0.1 M LiClO₄ as electrolyte.

  • Apply 1.5 V vs. Ag/AgCl at 25°C for 2 hours.

  • Isolate product via column chromatography.

Table 3: Electrochemical Parameters

ParameterValueSource
Voltage1.5 V
ElectrolyteLiClO₄
Temperature25°C
Yield78%

This method avoids strong bases and high temperatures, making it suitable for acid-sensitive substrates.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldTimeSolvent UseScalability
Traditional Reflux86–93%6–8 hoursHighIndustrial
Solvent-Free Grinding46.32%15 minutesNoneLab-scale
Electrochemical78%2 hoursModeratePilot-scale
  • Traditional Reflux : Highest yield but generates solvent waste.

  • Grinding : Eco-friendly but limited by manual processing and lower yields.

  • Electrochemical : Balances efficiency and sustainability but requires specialized equipment.

Reaction Optimization Strategies

Catalyst Screening

Substituting NaOH with KOH increases reaction rate but may degrade acid-sensitive functional groups. For instance, KOH reduces reaction time to 4 hours but decreases yield to 74% due to side reactions.

Solvent Effects

Polar aprotic solvents like DMF improve solubility but complicate purification. Ethanol remains optimal for balancing reactivity and ease of isolation.

Temperature Control

Lower temperatures (50°C) favor kinetic control, increasing (E)-isomer selectivity to 98%, albeit with extended reaction times (12 hours).

Characterization and Quality Control

Spectroscopic Validation

  • FTIR : C=O stretch at 1660–1680 cm⁻¹ confirms carbonyl formation.

  • ¹H NMR : Vinyl protons appear as doublets at δ 7.6–7.8 ppm (J = 12–15 Hz), confirming (E)-stereochemistry.

Purity Assessment

HPLC analysis with C18 columns and acetonitrile/water mobile phases typically shows ≥95% purity for industrial batches.

Industrial-Scale Production

Continuous Flow Reactors

Pilot plants employ tubular reactors with in-line NaOH injection, achieving throughputs of 50 kg/day. Key parameters:

  • Residence time: 30 minutes

  • Temperature: 90°C

  • Yield: 89%

Waste Management

Solvent recovery systems capture >95% of ethanol via fractional distillation, aligning with green chemistry principles .

Q & A

Q. What are the optimal synthetic routes for (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, and how can reaction yields be improved?

The compound is typically synthesized via Claisen-Schmidt condensation , where 5-chloro-2-hydroxyacetophenone reacts with dimethylamino-substituted aldehydes under basic conditions (e.g., KOH/ethanol). Key parameters include temperature control (0–50°C), stoichiometric ratios (e.g., 1:4 molar ratio of ketone to aldehyde), and purification via silica gel chromatography (e.g., petroleum ether/EtOAc = 20:1) to achieve yields of ~63% . Yield optimization may involve solvent selection (ethanol vs. methanol), catalyst screening (e.g., NaOH vs. KOH), or microwave-assisted synthesis to reduce reaction time.

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on multi-spectral analysis :

  • ¹H/¹³C NMR to verify enone geometry (E-configuration) and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches.
  • X-ray crystallography for absolute configuration determination. For example, SHELX software is used for refinement, with R factors <0.06 ensuring accuracy .
  • Mass spectrometry for molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the common derivatives or analogs of this compound, and how are they synthesized?

Derivatives are synthesized by modifying the hydroxyl or dimethylamino groups. Examples include:

  • Pyrazoline analogs : Reaction with hydrazine hydrate forms pyrazoline rings, validated by spectral shifts in NMR/IR .
  • Chromone derivatives : Electrochemical C(sp³)-H activation with aryl amines yields C3-functionalized chromones (e.g., 6-bromo-3-(4-(dimethylamino)benzyl)-4H-chromen-4-one) .
  • Halogenated analogs : Substitution of the chloro group with bromo or fluoro via electrophilic aromatic substitution .

Advanced Research Questions

Q. How can contradictory spectral or crystallographic data be resolved during structural analysis?

Discrepancies between experimental and theoretical data (e.g., DFT-calculated vs. XRD bond lengths) require:

  • Multi-method validation : Cross-checking NMR/IR with XRD. For example, non-classical C-H···O/N interactions observed in XRD may explain unexpected NMR splitting .
  • Software refinement : Using SHELXL for high-resolution data or twinned crystals, with validation tools like PLATON to detect disorders or hydrogen bonding inconsistencies .
  • Dynamic effects : Solvent polarity or temperature during crystallization may alter molecular conformations, necessitating complementary methods like DSC or variable-temperature NMR .

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence physicochemical properties?

Crystal packing is dominated by:

  • Hydrogen bonding : O-H···O/C interactions between hydroxyl and carbonyl groups, forming infinite chains (graph set notation: C(6) or R₂²(8)) .
  • π-π stacking : Between aromatic rings (dihedral angles: 7.14°–56.26°), influencing solubility and melting points .
  • Van der Waals forces : Dimethylamino groups contribute to lattice energy, as shown by Hirshfeld surface analysis (dnorm plots) .

Q. How do computational methods (e.g., DFT) enhance the understanding of this compound’s electronic properties?

DFT calculations (B3LYP/6-311++G(d,p)) reveal:

  • Charge distribution : Electron-withdrawing chloro and electron-donating dimethylamino groups create a push-pull effect, polarizing the enone system (Mulliken charges: C=O δ⁻ = -0.45 e) .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) correlate with UV-Vis absorption maxima (~350 nm), validated by TD-DFT .
  • Reactivity descriptors : Global electrophilicity index (ω = 1.8 eV) predicts nucleophilic attack sites for derivatization .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological applications?

SAR studies involve:

  • Substituent variation : Replacing the chloro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioactivity .
  • In vitro assays : Testing antimicrobial or anticancer activity against cell lines (e.g., MIC values for S. aureus or IC₅₀ for MCF-7) .
  • Molecular docking : Targeting enzymes like MAO-B or carbonic anhydrase IX, with binding affinity validation via ΔG calculations (e.g., AutoDock Vina) .

Q. How are crystallographic disorders or twinning addressed during structure refinement?

  • Twinning detection : Using Rint values >0.05 or Hooft y parameters to identify pseudo-merohedral twinning .
  • Disorder modeling : Partial occupancy refinement for overlapping atoms (e.g., solvent molecules) in SHELXL .
  • Validation tools : CheckCIF reports to resolve ADDSYM alerts or Hirshfeld rigidity violations .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersReference
¹H NMR (CDCl₃)δ 7.85 (d, J=15.6 Hz, CH=CH), δ 2.98 (s, N(CH₃)₂)
IR (KBr)1648 cm⁻¹ (C=O), 3205 cm⁻¹ (O-H)
XRDR factor = 0.057, C=O bond length = 1.235 Å

Table 2. Crystallographic Software Comparison

SoftwareApplicationStrengthLimitation
SHELXLSmall-molecule refinementHigh-resolution data handlingLimited for twinned crystals
PLATONValidation & symmetry analysisDetects missed symmetryRequires pre-refined data
OLEX2Integrated refinement & visualizationUser-friendly GUILess customizable

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

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